4-acetamido-N-(4-nitrophenyl)butanamide

Catalog No.
S15758862
CAS No.
50841-30-0
M.F
C12H15N3O4
M. Wt
265.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-acetamido-N-(4-nitrophenyl)butanamide

CAS Number

50841-30-0

Product Name

4-acetamido-N-(4-nitrophenyl)butanamide

IUPAC Name

4-acetamido-N-(4-nitrophenyl)butanamide

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

InChI

InChI=1S/C12H15N3O4/c1-9(16)13-8-2-3-12(17)14-10-4-6-11(7-5-10)15(18)19/h4-7H,2-3,8H2,1H3,(H,13,16)(H,14,17)

InChI Key

AXBWKVNOWZATIX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

4-acetamido-N-(4-nitrophenyl)butanamide is an organic compound characterized by the presence of an acetylamido group and a nitrophenyl group. Its chemical structure can be represented by the molecular formula C12H15N3O4C_{12}H_{15}N_{3}O_{4} and a molecular weight of approximately 265.26 g/mol. The compound is notable for its potential applications in medicinal chemistry and materials science due to its unique functional groups, which can influence both chemical reactivity and biological interactions .

, including:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst, yielding 4-acetamido-N-(4-aminophenyl)butanamide.
  • Substitution: The acetylamido group may undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups, depending on the nucleophile used, such as amines or thiols in a basic environment.

Common Reagents and Conditions

  • Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
  • Substitution: Nucleophiles like sodium hydroxide may be employed to facilitate the reaction.

Major Products

  • From reduction: 4-acetamido-N-(4-aminophenyl)butanamide.
  • From substitution: Various substituted derivatives depending on the nucleophile.

The biological activity of 4-acetamido-N-(4-nitrophenyl)butanamide is under investigation for its potential therapeutic effects. The nitrophenyl group can participate in electron transfer reactions, while the acetylamido group may form hydrogen bonds with biological molecules. This dual functionality suggests possible interactions with enzymes or receptors, potentially modulating their activity and leading to various biological effects.

The synthesis of 4-acetamido-N-(4-nitrophenyl)butanamide typically involves two main steps:

  • Acylation Reaction: The process begins with acylation of 4-nitroaniline using acetic anhydride to produce 4-nitroacetanilide.
  • Amidation Reaction: This intermediate is then reacted with butanoyl chloride in the presence of a base such as pyridine, resulting in the formation of 4-acetamido-N-(4-nitrophenyl)butanamide.

Industrial methods for synthesizing this compound may involve continuous flow reactors and optimized conditions to enhance yield and minimize by-products.

4-acetamido-N-(4-nitrophenyl)butanamide has several applications across different fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Medicine: Its structural features make it a candidate for drug development, particularly in targeting specific biological pathways.
  • Industry: The compound is utilized in creating new materials with tailored properties, potentially enhancing performance in various applications.

Research into the interaction mechanisms of 4-acetamido-N-(4-nitrophenyl)butanamide focuses on its binding affinities and activity modulation on biological targets. Studies have shown that its unique functional groups enable it to interact with specific enzymes or receptors, which could lead to significant pharmacological effects. Detailed interaction studies are essential for understanding its potential therapeutic roles.

Several compounds exhibit structural similarities to 4-acetamido-N-(4-nitrophenyl)butanamide:

Compound NameStructure ComparisonUnique Features
4-nitroacetanilideSimilar structure but lacks butanamide moietyAbsence of butanamide limits reactivity
4-(aminophenyl)butanamideContains an amino group instead of a nitro groupIncreased reactivity due to amino functionality
N-(4-nitrophenyl)butanamideLacks the acetylamido functionalityFocuses on butanamide properties

Uniqueness

The uniqueness of 4-acetamido-N-(4-nitrophenyl)butanamide lies in its combination of both an acetylamido group and a nitrophenyl group, which together confer distinct chemical reactivity and biological properties not found in similar compounds .

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

265.10625597 g/mol

Monoisotopic Mass

265.10625597 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-15

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